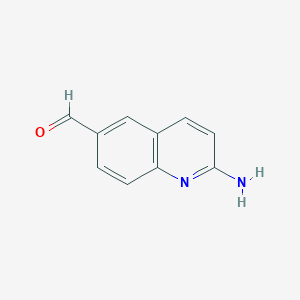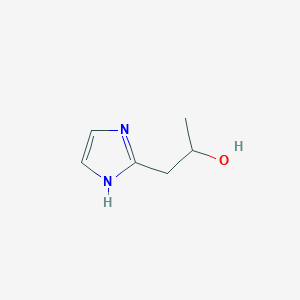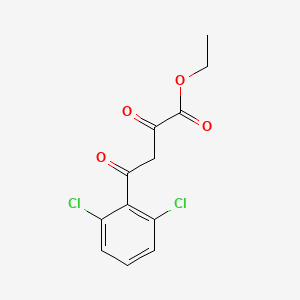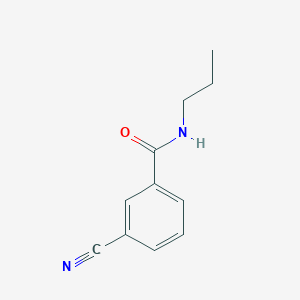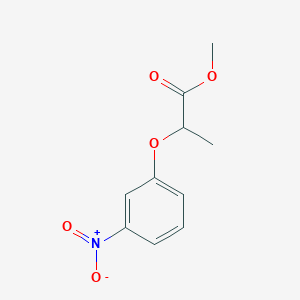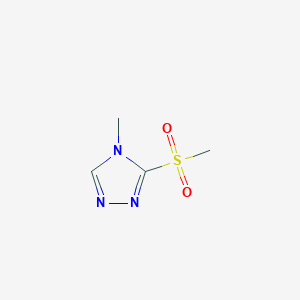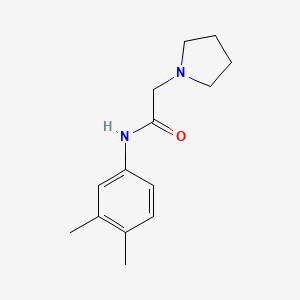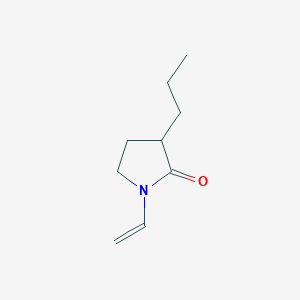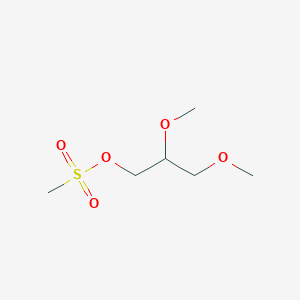
2,3-dimethoxypropyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxypropyl methanesulfonate (DMPMS) is an organic compound with a molecular formula of C6H14O6S. It is a colorless, odorless, and water-soluble compound that is widely used in scientific research, particularly in organic synthesis and biochemistry. DMPMS is a key reagent in the synthesis of various organic compounds and has a range of applications in biochemistry, including enzyme inhibition, protein denaturation, and nucleic acid modification.
科学的研究の応用
2,3-dimethoxypropyl methanesulfonate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a versatile and effective catalyst for the synthesis of a wide variety of organic compounds. Additionally, 2,3-dimethoxypropyl methanesulfonate is used in biochemistry as an enzyme inhibitor and protein denaturant, and as a reagent for nucleic acid modification. It is also used in the synthesis of other organic compounds, such as polymers and surfactants.
作用機序
The mechanism of action of 2,3-dimethoxypropyl methanesulfonate is not yet fully understood. However, it is believed that the compound acts as a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and temporarily prevents it from catalyzing its reaction. Additionally, 2,3-dimethoxypropyl methanesulfonate is believed to interact with the proteins in the cell membrane, causing them to become denatured, which can lead to cell death. Finally, 2,3-dimethoxypropyl methanesulfonate has been shown to interact with nucleic acids, leading to modifications in the structure and function of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dimethoxypropyl methanesulfonate are not yet fully understood. However, studies have shown that the compound can have a range of effects on the body. For example, it has been shown to inhibit the activity of enzymes, leading to decreased metabolic activity. Additionally, 2,3-dimethoxypropyl methanesulfonate has been shown to cause protein denaturation, which can lead to cell death. Finally, 2,3-dimethoxypropyl methanesulfonate has been shown to interact with nucleic acids, leading to changes in gene expression.
実験室実験の利点と制限
The use of 2,3-dimethoxypropyl methanesulfonate in laboratory experiments has a number of advantages. First, the compound is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, the compound is water-soluble, making it easy to use in a variety of laboratory experiments. However, there are also some limitations to the use of 2,3-dimethoxypropyl methanesulfonate in laboratory experiments. For example, the compound is toxic and should be handled with caution. Additionally, the compound can be difficult to purify and can be difficult to remove from reaction mixtures.
将来の方向性
There are a number of potential future directions for research on 2,3-dimethoxypropyl methanesulfonate. First, further research is needed to better understand the mechanism of action of the compound. Additionally, more research is needed to understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop methods for the purification and removal of 2,3-dimethoxypropyl methanesulfonate from reaction mixtures. Additionally, more research is needed to develop new applications for the compound, such as in drug development and drug delivery.
合成法
The synthesis of 2,3-dimethoxypropyl methanesulfonate is relatively straightforward and involves the reaction of dimethyl sulfoxide (DMSO) with methanesulfonic acid (MSA). In a typical reaction, DMSO is mixed with MSA and heated to a temperature of about 80°C for a period of about two hours. During this time, the DMSO reacts with the MSA to form 2,3-dimethoxypropyl methanesulfonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the 2,3-dimethoxypropyl methanesulfonate. The product of the reaction can then be isolated by cooling the reaction mixture and extracting the 2,3-dimethoxypropyl methanesulfonate with a suitable solvent.
特性
IUPAC Name |
2,3-dimethoxypropyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5S/c1-9-4-6(10-2)5-11-12(3,7)8/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQXAOUPZXQXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

